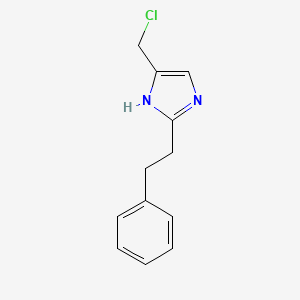

4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole

Description

Properties

IUPAC Name |

5-(chloromethyl)-2-(2-phenylethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2/c13-8-11-9-14-12(15-11)7-6-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPSQYPITKVYDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NC=C(N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-(2-phenylethyl)-1H-imidazole.

Chloromethylation: The imidazole derivative is then subjected to chloromethylation using reagents such as formaldehyde and hydrochloric acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of 4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and amines.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the imidazole compound.

Scientific Research Applications

Chemistry

4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of diverse derivatives through:

- Nucleophilic Substitution : The chloromethyl group can react with nucleophiles such as amines, leading to the formation of amine derivatives.

- Oxidation and Reduction : The compound can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride, respectively.

Biology

In biological research, this compound is utilized to study enzyme interactions and protein binding due to its structural characteristics. Its ability to form covalent bonds with nucleophilic sites on proteins can lead to modulation of enzyme activity, making it a valuable tool in biochemical studies.

Medicine

Research is ongoing to explore the pharmaceutical potential of 4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole, particularly in:

- Antimicrobial Agents : Studies have shown that imidazole derivatives exhibit activity against various bacteria, including Staphylococcus aureus .

- Anticancer Drugs : Preliminary studies indicate that related imidazole compounds demonstrate cytotoxicity against different cancer cell lines, suggesting potential for development as anticancer agents .

Case Studies

Several studies highlight the efficacy of imidazole derivatives:

- Anticancer Effects : A study demonstrated that related imidazole compounds showed significant cytotoxicity against breast cancer cell lines (IC50 values around 57.4 μM for DLD-1 and 79.9 μM for MCF-7) .

- Antimicrobial Efficacy : Another investigation reported that imidazole derivatives exhibited activity against Staphylococcus aureus, indicating their utility in treating bacterial infections .

Summary

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The phenylethyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Chloromethyl Substituents

a) 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1)

- CAS: Not explicitly provided.

- Molecular Formula : C₁₂H₁₂ClN₃O₂.

- Key Features: Chloromethyl group at the para position of a phenyl ring attached to the imidazole core. Additional nitro (-NO₂) and methyl (-CH₃) substituents modify reactivity and steric effects.

- Synthesis : Prepared via SOCl₂-mediated chlorination of a benzyl alcohol precursor .

- Applications : Serves as an intermediate in pharmaceutical synthesis .

b) 4-(Chloromethyl)-1H-imidazole hydrochloride

- CAS : 38585-61-3.

- Molecular Formula : C₄H₆Cl₂N₂.

- Key Features : Simpler structure with a chloromethyl group at the 4-position but lacks the 2-phenylethyl moiety. The hydrochloride salt enhances solubility.

- Applications : Used in organic synthesis and as a building block for bioactive molecules .

c) 2-(Chloromethyl)imidazole

- CAS : 40403-72-3.

- Molecular Formula : C₄H₅ClN₂.

- Key Features : Chloromethyl group at the 2-position instead of the 4-position. Structural isomerism impacts electronic properties and reactivity.

- Synthesis: Generated via reactions involving 4-(chloromethyl)imidazole and ethanol under controlled conditions .

Functional Analogues with Bioactive Imidazole Cores

a) Antifungal Imidazoles (e.g., Ketoconazole, Miconazole)

- Ketoconazole (CAS: 265-667-4) : Contains a 1,3-dioxolane ring and dichlorophenyl groups. Broad-spectrum antifungal activity via inhibition of ergosterol synthesis .

- Miconazole (CAS: 22916-47-8) : Features dichlorophenyl and benzyloxy groups. Topical antifungal agent with a mechanism similar to ketoconazole .

- Comparison : Unlike these drugs, 4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole lacks extended aromatic systems or triazole moieties, which are critical for fungal CYP450 inhibition. Its bioactivity profile remains underexplored.

b) Histamine (1H-Imidazole-4-ethanamine)

- Structure: 4-(2-Aminoethyl)-1H-imidazole.

- Key Features: Endogenous mediator with roles in immune response and neurotransmission. Binds to H₁–H₄ receptors .

- Comparison : The target compound’s 2-phenylethyl group may sterically hinder receptor binding compared to histamine’s smaller ethylamine chain. Chloromethyl substitution could alter electronic properties, affecting ligand-receptor interactions .

Data Table: Structural and Functional Comparison

Biological Activity

4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on various research studies.

- Chemical Formula : C12H13ClN2

- Molecular Weight : 224.70 g/mol

- CAS Number : 54192680

Biological Activities

The compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies have shown that imidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.

- Antimicrobial Properties : Some derivatives of imidazole are known to exhibit antimicrobial activity against various pathogens, making them potential candidates for the development of new antibiotics.

The biological activity of 4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymes : The compound has been shown to inhibit enzymes such as thromboxane A2 synthetase, which plays a crucial role in platelet aggregation and cardiovascular diseases .

- Modulation of Receptors : It may also act on various receptors involved in neurotransmission and cell signaling, contributing to its potential therapeutic effects .

Structure-Activity Relationship (SAR)

Research indicates that modifications in the chemical structure of imidazole derivatives can significantly influence their biological activity. For instance, the introduction of electron-donating or electron-withdrawing groups can enhance or diminish the potency against specific targets .

Table 1: Structure-Activity Relationship of Imidazole Derivatives

| Compound Structure | Biological Activity | IC50 (µM) |

|---|---|---|

| 4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole | Thromboxane A2 Synthetase Inhibition | TBD |

| Other Derivatives | Varies by substitution | Varies |

Case Studies

Several studies highlight the efficacy of imidazole derivatives in preclinical models:

- Study on Anticancer Effects : A study demonstrated that a related imidazole compound showed significant cytotoxicity against breast cancer cell lines, indicating potential for further development as an anticancer agent .

- Antimicrobial Efficacy : Another investigation reported that imidazole derivatives exhibited activity against Staphylococcus aureus, suggesting their utility in treating bacterial infections .

Q & A

Q. What are the common synthetic routes for 4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, analogous imidazole derivatives are prepared using tetrakis(dimethylamino)ethylene (TDAE) methodology, where 4-(chloromethyl)phenyl intermediates react with aromatic carbonyl derivatives under controlled conditions . Key intermediates are characterized by IR, NMR (¹H and ¹³C), and elemental analysis to confirm purity and structure . Optimization of reaction parameters (e.g., solvent, catalyst, temperature) is critical to minimize byproducts like dehalogenated species .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- IR spectroscopy identifies functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹ and imidazole ring vibrations).

- NMR spectroscopy (¹H and ¹³C) resolves substituent positions, such as the chloromethyl group (δ ~4.5–5.0 ppm for CH₂Cl) and phenylethyl aromatic protons (δ ~7.2–7.5 ppm) .

- X-ray crystallography provides definitive structural validation, as demonstrated for related 1-benzyl-2-(4-chlorophenyl)imidazole derivatives, confirming bond lengths and angles .

Advanced Research Questions

Q. How can computational methods improve the synthesis and functionalization of this compound?

Computational reaction path searches (e.g., quantum chemical calculations) predict optimal conditions for cyclization and substitution steps, reducing trial-and-error experimentation. For instance, ICReDD’s approach combines computational modeling with experimental feedback to design efficient synthetic routes . Docking studies (as seen in benzimidazole-triazole derivatives) also predict binding interactions for bioactive analogs, guiding structural modifications .

Q. What strategies resolve contradictions in reaction yields when varying catalysts or solvents?

Contradictions often arise from competing reaction pathways. For example, palladium on carbon (Pd/C) may cause dehalogenation during hydrogenation, whereas Raney nickel avoids this side reaction, improving yields of key intermediates from 60% to 92% . Systematic DOE (Design of Experiments) and LC-MS monitoring help identify optimal conditions, such as alkaline ethanol for recyclization over aqueous or weaker base systems .

Q. How can byproducts from chloromethyl group reactivity be mitigated during synthesis?

The chloromethyl group is prone to hydrolysis or elimination. Strategies include:

Q. What role does crystallography play in understanding structure-activity relationships (SAR) for this compound?

Q. How to reconcile discrepancies between calculated and experimental elemental analysis data?

Discrepancies >0.3% suggest incomplete purification or hydration. Remedies include:

- Recrystallization from non-polar solvents (e.g., hexane/ethyl acetate).

- Prolonged drying under vacuum to remove residual solvents .

- Repeating synthesis under inert atmosphere to prevent oxidation .

Q. What statistical methods are suitable for optimizing multi-step syntheses of this compound?

Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) model complex interactions between variables (e.g., temperature, catalyst loading). For example, RSM optimized the recyclization of a formylimidazole derivative, achieving 88% yield by balancing NaOH concentration and temperature .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.